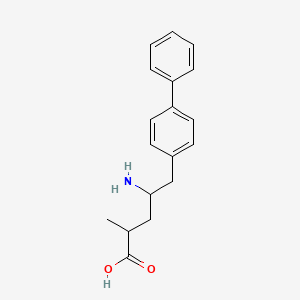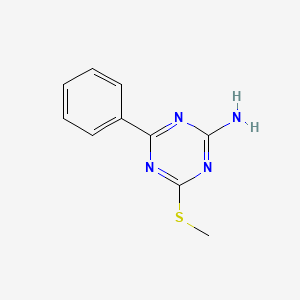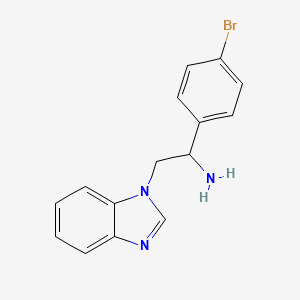
4-Amino-2-methyl-5-(4-phenylphenyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid is a chiral amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as biphenyl derivatives and amino acids.
Formation of Intermediate: The biphenyl derivative is first functionalized to introduce reactive groups that can participate in further reactions.
Coupling Reaction: The functionalized biphenyl derivative is then coupled with an amino acid derivative under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The biphenyl moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the biphenyl ring.
科学的研究の応用
(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein-ligand interactions due to its chiral nature.
Industry: It can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
- (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-hydroxy-2-methylpentanoic acid
- (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-methyl-2-methylpentanoic acid
Uniqueness
(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid is unique due to its specific chiral configuration and the presence of both biphenyl and amino groups. This combination of features makes it particularly valuable for applications requiring selective binding and specific reactivity.
特性
IUPAC Name |
4-amino-2-methyl-5-(4-phenylphenyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(18(20)21)11-17(19)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQLDAFJPWYZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)
![Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B12111053.png)



![4,5,9-Trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12111082.png)
![Potassium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B12111086.png)
![2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12111091.png)


![2-[[2-Hydroxy-22-(2-methoxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12111106.png)
